![molecular formula C17H16ClN3O3S B2937423 3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1396765-29-9](/img/structure/B2937423.png)
3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Synthesis and Anticancer Properties : A study by Sławiński et al. (2012) explored the synthesis of similar benzenesulfonamide derivatives with potential anticancer properties. The compounds showed remarkable activity against various human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, demonstrating their significance in cancer research (Sławiński et al., 2012).
Enzyme Inhibition and Biological Potential
- Sulfonamide Hybrid Schiff Bases : Kausar et al. (2019) synthesized novel Schiff bases of a similar benzenesulfonamide and assessed their enzyme inhibition potential. These compounds exhibited significant inhibition against AChE and BChE enzymes, indicating their potential in biological applications, particularly in neurodegenerative diseases (Kausar et al., 2019).
Antimicrobial and Anti-HIV Activity
- Antimicrobial and Anti-HIV Properties : Research by Iqbal et al. (2006) on similar benzenesulfonamides revealed their efficacy in antimicrobial and anti-HIV activities. This highlights their potential use in treating infectious diseases and HIV (Iqbal et al., 2006).
Herbicide Selectivity
- Herbicide Selectivity in Cereals : Sweetser et al. (1982) discussed a related benzenesulfonamide, chlorsulfuron, which is an effective postemergence herbicide for small grains. The selectivity of this compound for certain crops was a focus of their research, underscoring its agricultural relevance (Sweetser et al., 1982).
Environmental and Human Exposure
- Environmental Occurrence and Human Exposure : A study by Maceira et al. (2018) explored the occurrence of benzenesulfonamide derivatives, including those similar to the compound , in outdoor air particulate matter. Their research also assessed human exposure, highlighting the environmental and health implications of these compounds (Maceira et al., 2018).
Crystal Structure Analysis
- Crystal Structure Studies : Purandara et al. (2021) conducted crystal structure analysis of similar N-acylhydrazone isomers. Understanding the crystal structure of such compounds is crucial for their application in various scientific fields, including pharmaceuticals and materials science (Purandara et al., 2021).
Mechanism of Action
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties have led researchers to synthesize a variety of indole derivatives for screening different pharmacological activities .
properties
IUPAC Name |
3-chloro-2-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-14(18)8-5-9-16(11)25(23,24)19-10-15-12-6-3-4-7-13(12)17(22)21(2)20-15/h3-9,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKGFVVFSBKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.